Indacaterol

Description

This compound is a novel, ultra-long-acting, rapid onset β(2)-adrenoceptor agonist developed for Novartis for the once-daily management of asthma and chronic obstructive pulmonary disease. It was approved by the European Medicines Agency (EMA) on 30 November 2009 and by the FDA on 1 July 2011. It is marketed in Europe as Onbrez and in America as Arcapta Neohaler. This compound is provided as its maleate salt form. This compound is also a chiral molecule but only the pure R-enantiomer is dispensed.

This compound is a beta2-Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic beta2-Agonist.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 4 approved and 4 investigational indications.

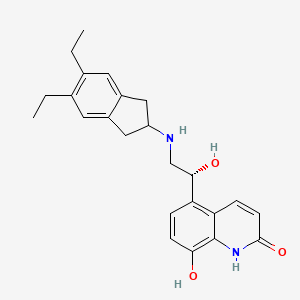

a beta2 adrenoceptor agonist; this compound is the (R)-isomer; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZUEBNBZAPZLX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185198 | |

| Record name | Indacaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indacaterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.98e-03 g/L | |

| Record name | Indacaterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

312753-06-3 | |

| Record name | Indacaterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312753-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indacaterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indacaterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indacaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDACATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OR09251MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indacaterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195-202°C with decomposition, 195 °C (decomposition) | |

| Record name | Indacaterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indacaterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Indacaterol mechanism of action on beta-2 adrenergic receptors

An In-depth Technical Guide to the Mechanism of Action of Indacaterol on Beta-2 Adrenergic Receptors

Executive Summary

This compound is a cornerstone in the management of Chronic Obstructive Pulmonary Disease (COPD), distinguished by its classification as an ultra-long-acting beta-2 adrenergic agonist (ultra-LABA). Its clinical success, characterized by a rapid onset of bronchodilation and a sustained 24-hour duration of action from a once-daily dose, is rooted in a unique and sophisticated molecular mechanism.[1][2][3] This guide provides a comprehensive technical exploration of the interaction between this compound and the beta-2 adrenergic receptor (β2AR). We will dissect the molecular binding, the intricacies of the downstream signaling cascade, the physicochemical properties that govern its pharmacokinetic profile, and the experimental methodologies used to validate these characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology.

The Beta-2 Adrenergic Receptor: The Molecular Target

The β2AR is a member of the G-protein coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane proteins crucial for cellular signaling.[4] Located predominantly on the smooth muscle cells of the airways, the β2AR is the primary physiological target for mediating bronchodilation.[5][6]

Structural Overview: The receptor consists of a single polypeptide chain that traverses the cell membrane seven times, forming a characteristic structure of seven transmembrane (TM) helices. These helices create a binding pocket for ligands, such as endogenous epinephrine and synthetic agonists like this compound.[4][7] Agonist binding within this pocket, specifically at contact points within TM domains 3, 5, and 6, induces a critical conformational change in the receptor.[7] This change is transmitted to the intracellular domains, enabling the receptor to engage and activate its cognate G-protein.

Figure 1: Simplified representation of the Beta-2 Adrenergic Receptor within the cell membrane, illustrating the extracellular binding and intracellular G-protein coupling domains.

Molecular Pharmacology of the this compound-β2AR Interaction

This compound's therapeutic profile is defined by its specific interactions at the receptor level. It is characterized as a high-efficacy agonist, a property that distinguishes it from other long-acting agents.[1][8][9]

Binding Kinetics and High Intrinsic Efficacy

This compound is often described as a "near full agonist" or a partial agonist with high intrinsic efficacy.[8][10] This means that while it may not elicit the absolute maximal response of a full agonist like isoprenaline in all systems, it very effectively stabilizes the active conformation of the β2AR, leading to robust downstream signaling.[1][8] This high intrinsic efficacy is a key factor in its rapid onset of action.[8] Unlike partial agonists with lower efficacy, this compound does not exhibit antagonistic behavior in the presence of full agonists.[1][8]

The interaction is stereoselective, with the pharmacologically active (R)-enantiomer being the clinically used form.[11][12]

The Molecular Basis for Ultra-Long Duration

The 24-hour duration of action of this compound is not solely due to its binding affinity within the receptor's active site. A critical contributing factor is its interaction with lipid rafts, which are specialized microdomains within the cell membrane. It is hypothesized that this compound has a high affinity for these lipid domains, allowing it to form a local depot at the cell surface.[8] This creates a high local concentration of the drug in close proximity to the β2AR, allowing for repeated binding and re-binding to the receptor over an extended period, thus sustaining its activity.

Receptor Selectivity

This compound demonstrates significant selectivity for the β2AR over the β1 and β3 adrenergic receptors.[1][8] β1 receptors are primarily located in the heart, and their stimulation can lead to undesirable cardiovascular effects like tachycardia.[5][6] The high selectivity of this compound minimizes these off-target effects, contributing to its favorable safety profile.[13] Preclinical studies have shown selectivity ratios of 28-fold for β2 over β1 and 22-fold for β2 over β3 receptors.[1][8]

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Efficacy (vs. Isoprenaline) | Selectivity (β2 vs. β1) |

| This compound | β2-AR | ~1-5 | ~5-10 | High (~80-100%)[1][8] | ~28-fold[1][8] |

| Salmeterol | β2-AR | ~3-10 | ~1-5 | Partial (~40-60%)[9] | High |

| Formoterol | β2-AR | ~1-3 | ~0.1-1 | Full (~100%)[9][10] | Moderate |

| Isoprenaline | β1/β2-AR | ~50-100 | ~10-20 | Full (100%, Reference) | Non-selective |

Note: Values are approximate and can vary based on the specific assay system and conditions used. The table serves for comparative illustration.

The Downstream Signaling Cascade: From Receptor to Relaxation

The binding of this compound initiates a well-defined intracellular signaling pathway that culminates in the relaxation of bronchial smooth muscle.[5][11][14]

-

G-Protein Activation: Upon this compound binding, the β2AR undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gs protein. It catalyzes the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates the enzyme adenylyl cyclase.[5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[5][11][14]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[15]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light-chain kinase (MLCK), which it inactivates.[15] This, along with other mechanisms like the opening of potassium channels, leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation.[16]

Figure 2: The canonical β2AR signaling pathway initiated by this compound, leading to bronchodilation.

Experimental Protocols for Mechanistic Validation

The pharmacological properties of this compound have been delineated through a series of robust in vitro and ex vivo assays. Understanding these methodologies is key to appreciating the causality behind its characterization.

Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human β2AR.

-

Causality: This assay directly measures the physical interaction between the drug and its target receptor. A high affinity (low Ki value) is often a prerequisite for a potent drug.

-

Methodology:

-

Membrane Preparation: Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells engineered to overexpress the human β2AR. Harvest the cells and prepare a crude membrane fraction through homogenization and centrifugation.

-

Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled β2AR antagonist (e.g., [³H]-dihydroalprenolol) and a range of concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

-

Self-Validation: The protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a non-radiolabeled antagonist like propranolol) to ensure the calculated specific binding is accurate.

Figure 3: Workflow for a competitive radioligand binding assay to determine drug affinity.

Protocol: cAMP Accumulation Assay

-

Objective: To determine the functional potency (EC50) and intrinsic efficacy of this compound.

-

Causality: This assay quantifies the production of the key second messenger, cAMP, providing a direct measure of the drug's ability to activate the receptor and initiate the signaling cascade.

-

Methodology:

-

Cell Culture: Plate β2AR-expressing cells (e.g., CHO-K1) in assay plates and allow them to adhere.

-

Inhibitor Treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX or rolipram. This is a critical step to prevent the enzymatic degradation of cAMP, allowing it to accumulate to measurable levels.

-

Agonist Stimulation: Add a range of concentrations of this compound (and a full agonist like isoprenaline as a positive control) to the cells and incubate for a defined period (e.g., 30 minutes).

-

Cell Lysis & Detection: Lyse the cells and quantify the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect). Intrinsic efficacy is calculated by normalizing the Emax of this compound to the Emax of the full agonist.

-

-

Self-Validation: The inclusion of a full agonist control allows for the accurate determination of relative efficacy, while a vehicle control establishes the basal level of cAMP production.

Conclusion

The mechanism of action of this compound at the beta-2 adrenergic receptor is a sophisticated interplay of high-affinity binding, exceptional intrinsic efficacy, and unique membrane interactions. Its ability to potently activate the canonical Gs-adenylyl cyclase-cAMP signaling pathway results in effective and rapid bronchodilation.[5][11] Furthermore, its high selectivity and proposed interaction with lipid rafts contribute to a favorable safety profile and an ultra-long 24-hour duration of action, respectively.[1][8] This detailed molecular understanding, validated through rigorous experimental protocols, provides a solid scientific foundation for this compound's role as a first-line maintenance therapy for patients with COPD.[3][17][18]

References

- Bauwens, O., Ninane, V., & Van de Maele, B. (2011). This compound: pharmacologic profile, efficacy and safety in the treatment of adults with COPD.

- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). This compound: a new once daily long-acting beta2 adrenoceptor agonist.

- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?

- Hanania, N. A., & Donohue, J. F. (2010). Long-acting β-adrenoceptor agonists in the management of COPD: focus on this compound. International Journal of Chronic Obstructive Pulmonary Disease, 5, 253–261.

- Beeh, K. M., Derom, E., Kanniess, F., Cameron, R., Higgins, M., & van As, A. (2007). This compound, a novel inhaled β2-agonist, provides sustained 24-h bronchodilation in asthma.

- MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. MIMS.

- Chapman, K. R., Rennard, S. I., Dogra, A., Owen, R., & Kramer, B. (2010). Efficacy and safety of this compound 150 μg once-daily in COPD: a double-blind, randomised, 12-week study. BMC Pulmonary Medicine, 10(1).

- Johnson, M. (1995). Pharmacology of long-acting beta-agonists. Annals of Allergy, Asthma & Immunology, 75(3), 177-183.

- Vogelmeier, C. F., Bateman, E. D., Pallante, J., Alagappan, V. K. T., & D'Andrea, P. (2017). Efficacy and safety of direct switch to this compound/glycopyrronium in patients with moderate COPD: the CRYSTAL open-label randomised trial.

- Cazzola, M., Bardaro, F., & Stirpe, E. (2013). The role of this compound for chronic obstructive pulmonary disease (COPD). Journal of Thoracic Disease, 5(4), 559–566.

- Lee, H. T., & Lee, J. Y. (2015). Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond. Molecules and Cells, 38(12), 1043–1048.

- Rossi, A., Polese, G., & Cazzola, M. (2011). This compound: pharmacologic profile, efficacy and safety in the treatment of adults with COPD.

- Green, S. A., & Liggett, S. B. (2000). Molecular and genetic basis of beta2-adrenergic receptor function. Journal of Allergy and Clinical Immunology, 105(6 Pt 2), S491-S495.

- Wikipedia. (n.d.). Beta-2 adrenergic receptor. Wikipedia.

- National Center for Biotechnology Information. (n.d.).

- Anderson, G. P., & Linden, A. (2015). The Beta-2-Adrenoreceptor Agonists, Formoterol and this compound, but Not Salbutamol, Effectively Suppress the Reactivity of Human Neutrophils In Vitro. International Journal of Molecular Sciences, 16(12), 28597–28612.

- Wikipedia. (n.d.). Beta2-adrenergic agonist. Wikipedia.

- Cleveland Clinic. (2023). Beta-agonist. Cleveland Clinic.

- Cazzola, M., & Matera, M. G. (2013). A role of this compound in chronic obstructive pulmonary disease management: a turning point or crossroads? COPD: Journal of Chronic Obstructive Pulmonary Disease, 10(5), 634-640.

- Penn, R. B., & Panettieri, R. A. (2008). Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist. British Journal of Pharmacology, 155(7), 1048–1056.

- MedPath. (2025). This compound | Advanced Drug Monograph.

- Cazzola, M., Page, C. P., & Matera, M. G. (2013). Role of this compound and the newer very long-acting β2-agonists in patients with stable COPD.

- van den Berge, M., de Boer, J., van der Molen, T., & van der Wiel, E. (2021). Effects of (a Combination of) the Beta2-Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. International Journal of Molecular Sciences, 22(10), 5289.

Sources

- 1. This compound: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of this compound for chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Molecular and genetic basis of beta2-adrenergic receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-acting β-adrenoceptor agonists in the management of COPD: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Beta-2-Adrenoreceptor Agonists, Formoterol and this compound, but Not Salbutamol, Effectively Suppress the Reactivity of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. trial.medpath.com [trial.medpath.com]

- 13. Efficacy and safety of this compound 150 μg once-daily in COPD: a double-blind, randomised, 12-week study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mims.com [mims.com]

- 15. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 16. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 17. This compound: pharmacologic profile, efficacy and safety in the treatment of adults with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of this compound for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

Chemical synthesis and purification of Indacaterol maleate

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Indacaterel Maleate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways and purification strategies for Indacaterol maleate (C₂₄H₂₈N₂O₃·C₄H₄O₄), a potent, ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Developed for researchers, chemists, and drug development professionals, this document elucidates the critical chemical principles and process considerations that underpin the manufacturing of this important therapeutic agent. We will move beyond simple procedural lists to explore the rationale behind key synthetic choices, the challenges of impurity control, and the elegant solutions developed for industrial-scale production.

Retrosynthetic Analysis: Deconstructing the this compound Molecule

A logical approach to any complex synthesis begins with retrosynthesis. The structure of this compound invites a strategic disconnection at the secondary amine linkage. This bond is logically formed via a nucleophilic attack of an amine onto an electrophilic species, typically an epoxide. This leads to two primary building blocks: a chiral amino alcohol fragment derived from a quinolinone core and a substituted aminoindane moiety.

The diagram below illustrates this primary disconnection strategy, which forms the foundation of most reported syntheses.

Sources

An In-depth Technical Guide to Indacaterol's Molecular Structure and Receptor Binding Site

This guide provides a comprehensive technical overview of the molecular characteristics of indacaterol and its interaction with the β2-adrenergic receptor (β2AR). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies, binding kinetics, and functional consequences of this ultra-long-acting β2-agonist.

This compound: Molecular Profile and Physicochemical Characteristics

This compound is a chiral molecule, with the pharmacologically active agent being the (R)-enantiomer.[1][2] It is a potent and selective β2-adrenergic agonist used clinically for the management of chronic obstructive pulmonary disease (COPD).[1][3]

Chemical Structure and Nomenclature

This compound is chemically described as 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one.[1] Its structure is characterized by two primary moieties: an 8-hydroxyquinolinone head group and a bulky, lipophilic 5,6-diethyl-2,3-dihydro-1H-inden-2-yl (indane) tail, connected by an ethanolamine side chain.[3][4]

The molecular formula for this compound is C24H28N2O3, and it has a molecular weight of 392.49 g/mol .[1][5] For therapeutic use, this compound is typically formulated as a maleate salt, this compound maleate (C28H32N2O7, molecular weight 508.6 g/mol ).[6][7]

| Identifier | Value | Source |

| IUPAC Name | 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | [1] |

| Molecular Formula | C24H28N2O3 | [1][5] |

| Molecular Weight | 392.49 g/mol | [1][5] |

| SMILES String | OC3=CC=C(O)C(N4)=C3C=CC4=O | [5] |

| CAS Number | 312753-06-3 | [1][5] |

Physicochemical Properties and Synthesis

This compound is a white to beige powder.[5] Its synthesis is a multi-step process that can be broadly divided into the preparation of a chiral epoxide and a primary amine, which are then coupled.[8] The synthesis of the this compound base is followed by salt formation with maleic acid to produce this compound maleate, which is then purified.[8][9]

The β2-Adrenergic Receptor: A Structural Overview

The β2-adrenergic receptor (β2AR) is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane helices connected by intracellular and extracellular loops.[6][8] The crystal structure of the human β2AR has been resolved, providing invaluable insights into its ligand-binding pocket and mechanism of activation.[1]

The ligand-binding site is located within a pocket formed by the transmembrane helices. Key amino acid residues in this pocket are crucial for the binding of agonists and the subsequent conformational changes that lead to receptor activation.[1]

This compound's Interaction with the β2-Adrenergic Receptor

This compound's therapeutic effect is mediated by its high-affinity binding to and activation of the β2AR in the smooth muscle of the airways.[4][7]

The Binding Site and Key Molecular Interactions

While a crystal structure of this compound specifically bound to the β2AR is not publicly available, molecular docking and structure-activity relationship studies of other β2-agonists provide a strong model for its binding mode. The binding of β2-agonists involves a series of specific interactions with key amino acid residues within the receptor's binding pocket.

The ethanolamine side chain, common to many β-agonists, is expected to form crucial hydrogen bonds with Asp113 in transmembrane helix 3 (TM3) and Asn312 in TM7. The hydroxyl group on this side chain likely interacts with Ser203 and Ser207 in TM5.[1]

The distinct chemical moieties of this compound contribute to its high affinity and selectivity:

-

The 8-hydroxyquinolinone head: This group is believed to engage in hydrogen bonding and aromatic interactions within the binding pocket, contributing to the molecule's potent agonist activity.

-

The 5,6-diethyl-indan tail: This bulky, lipophilic group is thought to interact with hydrophobic residues in the receptor, potentially contributing to the molecule's prolonged duration of action by anchoring it within the lipid bilayer of the cell membrane or within a specific exosite on the receptor.[10]

Binding Affinity and Selectivity

This compound exhibits high affinity for the β2AR and significant selectivity over the β1- and β3-adrenergic receptor subtypes. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with β1AR stimulation.[4][11]

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Intrinsic Activity (% of Isoprenaline) | Selectivity over β1AR | Selectivity over β3AR | Source |

| β1AR | 7.36 | 6.60 | 16% | - | - | [12][13] |

| β2AR | Not specified | 8.06 | 73% | 28-fold | 22-fold | [9][12] |

| β3AR | Not specified | 6.72 | 113% | - | - | [12] |

Signal Transduction Pathway

Upon binding to the β2AR, this compound induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein.[6] This initiates a downstream signaling cascade that ultimately leads to bronchodilation.

-

Gs Protein Activation: The activated β2AR promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.[6]

Experimental Protocols for Characterizing this compound-Receptor Interactions

The binding affinity and functional potency of this compound are determined using standardized in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the β2AR by measuring its ability to displace a radiolabeled antagonist.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).

-

Radioligand: e.g., [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

-

Non-specific binding control: Propranolol (a non-selective β-blocker).

-

Test compound: this compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess propranolol).

-

Equilibration: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a measure of its functional potency (EC50) and efficacy.

Objective: To determine the half-maximal effective concentration (EC50) and intrinsic activity of this compound at the β2-adrenergic receptor.

Materials:

-

Whole cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).

-

Test compound: this compound at various concentrations.

-

Reference agonist: Isoprenaline.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

-

Compound Addition: Add varying concentrations of this compound or the reference agonist to the cells.

-

Incubation: Incubate for a specified period to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax). The intrinsic activity is calculated relative to the maximal response of a full agonist like isoprenaline.

Sources

- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of β2-receptor stimulation by this compound in chronic heart failure treated with selective or non-selective β-blockers: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The identification of this compound as an ultralong-acting inhaled beta2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Receptor-Ligand Binding Assays [labome.com]

An In-Depth Technical Guide to the Downstream Signaling Pathways Activated by Indacaterol Binding

Abstract

Indacaterol is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), classified as an ultra-long-acting β2-adrenergic receptor (ultra-LABA) agonist.[1] Its clinical efficacy, characterized by rapid-onset and sustained 24-hour bronchodilation, is rooted in its specific interaction with the β2-adrenergic receptor (β2-AR) on airway smooth muscle cells.[2] This technical guide provides a comprehensive exploration of the molecular sequelae following this compound binding. We will dissect the canonical Gs-protein-coupled signaling cascade, from adenylyl cyclase activation to downstream gene regulation via CREB. Furthermore, we will delve into the advanced experimental methodologies required to quantify these events, offering detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a granular understanding of this compound's mechanism of action and the tools to investigate it.

Introduction: The Molecular Pharmacology of this compound

This compound's therapeutic action is initiated by its high-affinity binding to the β2-AR, a class A G-protein coupled receptor (GPCR).[3] Unlike short-acting agonists, this compound's unique lipophilic properties and binding kinetics contribute to its prolonged receptor residency time, providing a sustained therapeutic effect that allows for once-daily dosing.[4] The primary consequence of this binding event is the activation of the canonical Gαs signaling pathway, which ultimately results in the relaxation of bronchial smooth muscle.[5] This guide will elucidate this primary pathway and discuss the broader signaling potential of the β2-AR, providing a complete picture for advanced research and development.

Binding Affinity and Receptor Selectivity

The therapeutic index of this compound is critically dependent on its selectivity for the β2-AR over the β1-AR (predominant in cardiac tissue) and β3-AR (involved in lipolysis). High selectivity minimizes potential cardiovascular side effects.[5] This selectivity is quantified by comparing binding affinities (Ki) and functional potencies (EC50) across receptor subtypes.

Data Presentation: Pharmacological Profile of this compound at Human β-Adrenergic Receptors

The following table summarizes the functional potency and intrinsic activity of this compound, demonstrating its marked selectivity for the β2-AR subtype.

| Receptor Subtype | pEC50 (Potency) | Intrinsic Activity (% of Isoprenaline Max) | Selectivity for β2 over Subtype |

| β1-AR | 6.60 ± 0.24 | 16 ± 2% | 28-fold |

| β2-AR | 8.06 ± 0.02 | 73 ± 1% | - |

| β3-AR | 6.72 ± 0.12 | 113 ± 5% | 22-fold |

| Table 1: Functional potency and intrinsic activity of (S)-Indacaterol at human β-adrenergic receptor subtypes, measured via cAMP production assays. Data derived from Battram et al. (2006) as cited in BenchChem.[6] |

The Canonical Gs/cAMP Signaling Pathway

The principal mechanism driving this compound-induced bronchodilation is the activation of the Gαs (stimulatory G-protein) signaling cascade. This pathway is a well-established model of GPCR signal transduction.

-

Receptor Activation & G-Protein Coupling: this compound binding stabilizes an active conformation of the β2-AR, promoting its interaction with the heterotrimeric Gs protein. This induces the exchange of GDP for GTP on the Gαs subunit.[4]

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC), a membrane-bound enzyme.

-

cAMP Production: Activated AC catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA). This occurs when cAMP binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits.[7]

-

Phosphorylation of Downstream Targets: The active PKA catalytic subunits phosphorylate numerous intracellular substrates on serine and threonine residues. In airway smooth muscle, this includes targets that lead to the sequestration of intracellular calcium and the inhibition of myosin light chain kinase, resulting in muscle relaxation and bronchodilation.[8]

Diagram: Canonical this compound Signaling Pathway

Caption: Canonical Gs-protein signaling cascade activated by this compound.

Advanced Downstream Signaling: CREB-Mediated Gene Transcription

Beyond the immediate effects on smooth muscle tone, the Gs/cAMP/PKA pathway extends to the nucleus to modulate gene expression. This has implications for longer-term cellular responses.

-

PKA Translocation: Activated PKA catalytic subunits can translocate to the nucleus.

-

CREB Phosphorylation: In the nucleus, PKA phosphorylates the cAMP Response Element-Binding protein (CREB) at a critical serine-133 residue.[9]

-

Co-activator Recruitment: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, most notably CREB-Binding Protein (CBP) and p300.[10]

-

Gene Transcription: The fully assembled pCREB/CBP complex binds to cAMP Response Elements (CREs) in the promoter regions of specific genes, initiating their transcription. This can influence processes related to inflammation, cell proliferation, and long-term receptor regulation.

The activation of CREB represents a convergence point for many signaling pathways, and its study provides deeper insight into the durable effects of this compound therapy.

Experimental Protocols for Pathway Analysis

As a Senior Application Scientist, it is imperative to not only understand the pathways but also the practical means to validate them. The following section details robust, self-validating protocols for quantifying key signaling events activated by this compound.

Quantifying cAMP Accumulation

The measurement of intracellular cAMP is the most direct method to assess the functional consequence of this compound's engagement with the β2-AR. Several high-throughput, homogeneous assay formats are available.

Causality Behind Experimental Choices:

-

Assay Choice: Homogeneous Time-Resolved Fluorescence (HTRF) is often preferred for its high signal-to-noise ratio, robustness against compound interference, and miniaturizable format, making it ideal for drug screening and pharmacological characterization.[5][11] AlphaScreen is another sensitive option, though it can be more susceptible to light scatter from colored compounds.[12]

-

Use of a PDE Inhibitor: Cyclic AMP is rapidly degraded by intracellular phosphodiesterases (PDEs).[13] Including a broad-spectrum PDE inhibitor, such as IBMX, is critical. It prevents the breakdown of newly synthesized cAMP, thereby amplifying the signal and increasing the assay window.[3][7] This ensures that the measured signal is a true reflection of adenylyl cyclase activity.

Protocol: cAMP Accumulation Measurement via HTRF Assay

-

Cell Culture & Seeding: Culture cells expressing the human β2-AR (e.g., HEK293 or CHO-K1 stable cell lines) to ~80% confluency. Harvest cells and resuspend in assay buffer. Seed 5,000-10,000 cells per well into a 384-well low-volume white plate.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a constant concentration of a PDE inhibitor (e.g., 500 µM IBMX). Include a vehicle control (DMSO + IBMX) and a positive control (e.g., the full agonist Isoprenaline).

-

Cell Stimulation: Add the compound dilutions to the cells. Incubate for 30 minutes at room temperature to allow for cAMP accumulation.

-

Lysis and Detection: Add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) in lysis buffer to each well. These reagents are typically combined into a single mix.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio and normalize the data (e.g., to the maximal Isoprenaline response).

-

Analysis: Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[5]

Diagram: HTRF cAMP Assay Workflow

Caption: Standard workflow for an HTRF-based cAMP accumulation assay.

Analysis of CREB Phosphorylation via Western Blot

To confirm signaling propagation to the nucleus, quantification of CREB phosphorylation at Ser-133 is the gold standard.

Protocol: Western Blot for Phospho-CREB (Ser-133)

-

Cell Treatment & Lysis: Plate cells and grow overnight. Starve cells in serum-free media for 4-6 hours. Treat with various concentrations of this compound for a specified time (e.g., 15-30 minutes). Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 15-20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser-133) diluted in blocking buffer.

-

Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager or film.

-

Stripping & Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total CREB. The ratio of pCREB to total CREB provides the normalized phosphorylation level.[1][14]

Beyond the Canon: β-Arrestin Signaling and Biased Agonism

While the Gs/cAMP pathway is dominant, the β2-AR is a pleiotropic transducer capable of engaging other signaling partners. A key area of modern pharmacology is the concept of "biased agonism," where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin).[15]

-

β-Arrestin Recruitment: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the β2-AR. This phosphorylated receptor serves as a docking site for β-arrestin proteins.[16]

-

Desensitization & Signaling: β-arrestin binding sterically hinders further G-protein coupling, leading to signal desensitization.[8] Importantly, β-arrestin can also act as a scaffold, recruiting other signaling proteins like Src and components of the MAPK/ERK pathway, initiating a second wave of G-protein-independent signaling.[2]

To date, while the potential for biased agonism at the β2-AR is well-established, specific evidence demonstrating that this compound acts as a biased agonist is not present in the public literature.[17] Investigating whether this compound preferentially signals through Gs with minimal β-arrestin recruitment would be a valuable research endeavor, as a Gs-biased agonist could theoretically offer sustained bronchodilation with reduced receptor desensitization.[16] Assays such as the PathHunter® β-arrestin assay or NanoBiT®-based recruitment assays would be the appropriate tools for such an investigation.[18]

Diagram: Conceptual Framework for Biased Agonism at the β2-AR

Caption: Potential for ligands to bias β2-AR signaling.

Conclusion and Future Directions

This compound exerts its potent and sustained bronchodilatory effects through the robust activation of the canonical Gs/cAMP/PKA signaling pathway. This cascade culminates in the relaxation of airway smooth muscle and extends to the nucleus to modulate gene expression via CREB phosphorylation. The experimental protocols detailed herein provide a validated framework for quantifying each step of this process.

Future research should focus on characterizing the engagement of non-canonical pathways by this compound. A definitive study on its β-arrestin recruitment profile would be highly valuable, potentially uncovering a Gs-biased signaling signature that could further explain its excellent clinical profile and inform the development of next-generation bronchodilators with optimized signaling properties.

References

- Drake, M. T., et al. (2008). beta-arrestin-biased agonism at the beta2-adrenergic receptor. Journal of Biological Chemistry.

- Beattie, D., et al. (2010). The identification of this compound as an ultralong-acting inhaled beta2-adrenoceptor agonist. Journal of Medicinal Chemistry.

- Yorgancioglu, A. (2012). This compound in chronic obstructive pulmonary disease: an update for clinicians. Therapeutic Advances in Chronic Disease.

- Violin, J. D., & Lefkowitz, R. J. (2007). Beta-arrestin-biased ligands at seven-transmembrane receptors. Trends in Pharmacological Sciences.

- Gil, C., et al. (2014). cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases. Expert Opinion on Therapeutic Patents.

- National Center for Biotechnology Information. (2022). Phosphodiesterase Inhibitors. StatPearls.

- Billington, C. K., & Penn, R. B. (2017). Phosphodiesterase isoforms and cAMP compartments in the development of new therapies for obstructive pulmonary diseases. Current Opinion in Pulmonary Medicine.

- Eglen, R. M., et al. (2007). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics.

- Reiter, E., et al. (2012). Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors. Annual Review of Pharmacology and Toxicology.

- Clark, A. A., et al. (2017). Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease. Journal of Personalized Medicine.

- The Audiopedia. (2024). What is a biased agonist in Pharmacology and how does it work?.

- Parker, D., et al. (1996). Phosphorylation of CREB at Ser-133 induces complex formation with CREB-binding protein via a direct mechanism. Molecular and Cellular Biology.

- Salem, Y. A., et al. (2018). Formulation and Evaluation of Analytical Methods for Determination of this compound. International Journal of Engineering Research & Technology.

- Dahl, R., et al. (2010). Efficacy of a new once-daily long-acting inhaled 2-agonist this compound versus twice-daily formoterol in COPD. Thorax.

- Calzetta, L., et al. (2019). Translational Study Searching for Synergy between Glycopyrronium and this compound. Pharmacology Research & Perspectives.

- Canettieri, G., et al. (2009). Inactivation of CREB mediated gene transcription by HDAC8 bound protein phosphatase. BMC Molecular Biology.

- Finney, M., et al. (2018). In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler®. Journal of Aerosol Medicine and Pulmonary Drug Delivery.

- Mayr, B., & Montminy, M. (2001). Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB. Proceedings of the National Academy of Sciences.

- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.

- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

Sources

- 1. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 4. Beyond PKA: Evolutionary and structural insights that define a docking and dimerization domain superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table 1. [Comparison of popular cAMP assay technologies]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bioline.ru [bioline.ru]

- 7. Phosphodiesterase isoforms and cAMP compartments in the development of new therapies for obstructive pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Inactivation of CREB mediated gene transcription by HDAC8 bound protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of CREB at Ser-133 induces complex formation with CREB-binding protein via a direct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling through dynamic linkers as revealed by PKA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. beta-arrestin-biased agonism at the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]

Indacaterol: A Molecular Dissection of Beta-2 Adrenergic Receptor Selectivity

An In-Depth Technical Guide

Executive Summary

Indacaterol is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), valued for its rapid onset and sustained 24-hour bronchodilation.[1][2][3] Its clinical efficacy is fundamentally linked to its molecular action as a high-efficacy agonist at the beta-2 adrenergic receptor (β2-AR). However, the therapeutic window of any β-agonist is defined by its selectivity, particularly its ability to preferentially activate β2-receptors in airway smooth muscle while avoiding off-target activation of β1-receptors in the heart and β3-receptors in adipose tissue. This guide provides a detailed examination of the pharmacological and molecular basis for this compound's selectivity, presenting the quantitative data, the experimental methodologies used to derive it, and the clinical implications of its receptor-binding profile.

The Adrenergic Landscape: Why β2-Selectivity is Paramount

The adrenergic receptor family, comprising α and β subtypes, mediates the physiological effects of catecholamines like epinephrine and norepinephrine. The three beta-subtypes, while structurally related as G-protein coupled receptors (GPCRs), serve distinct functions:

-

β1-Adrenergic Receptors: Predominantly located in cardiac tissue, their stimulation leads to positive chronotropic (heart rate) and inotropic (contractility) effects.

-

β2-Adrenergic Receptors: Highly expressed on airway smooth muscle cells, their activation is the primary mechanism for bronchodilation.[4][5] Stimulation of the β2-AR activates the Gs-alpha subunit of its coupled G-protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[6][7][8] This rise in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle relaxation and opening of the airways.[4][6][9]

-

β3-Adrenergic Receptors: Primarily found in adipocytes and the detrusor muscle of the bladder, they are involved in lipolysis and bladder relaxation.

For an inhaled bronchodilator, high selectivity for the β2-AR is a critical design feature. Off-target agonism at β1-receptors can lead to undesirable cardiovascular side effects, such as tachycardia and palpitations, which can be particularly concerning in the often-elderly COPD patient population with potential cardiovascular comorbidities. Therefore, quantifying the selectivity profile is a non-negotiable aspect of drug development.

The β2-Adrenergic Receptor Signaling Cascade

The therapeutic action of this compound is initiated by its binding to the β2-AR on airway smooth muscle cells. This event triggers a well-defined signaling cascade.

Caption: The β2-AR signaling pathway leading to bronchodilation.

A Quantitative Analysis of this compound's Selectivity

The selectivity of a compound is not a qualitative descriptor but a quantitative measure derived from rigorous in vitro pharmacological assays. The two primary methods are radioligand binding assays, which measure the affinity of a drug for a receptor, and functional assays, which measure the cellular response elicited by the drug.

Preclinical studies have demonstrated that this compound is a potent and high-efficacy β2-agonist.[2] Unlike partial agonists, it behaves as a "near full agonist," meaning its maximal effect approaches that of the endogenous full agonist, isoprenaline.[1][2] This high intrinsic efficacy contributes to its rapid onset of action.[1]

Binding Affinity (Ki)

Binding assays determine the equilibrium dissociation constant (Ki) of an unlabeled drug (like this compound) by measuring its ability to compete with and displace a radiolabeled ligand from the receptor. A lower Ki value signifies a higher binding affinity. Data from studies using recombinant human adrenergic receptors clearly illustrate this compound's preference for the β2 subtype.

Table 1: this compound Binding Affinity at Human β-Adrenergic Receptors

| Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (vs. β2) |

|---|---|---|

| β1-Adrenergic | 7.3 | ~28-fold lower than β2 |

| β2-Adrenergic | 8.75 | 1 (Reference) |

| β3-Adrenergic | 7.4 | ~22-fold lower than β2 |

(Note: pKi is the negative log of the Ki value. Selectivity ratios are derived from Ki values and are approximate based on published reports.)[1][2]

Functional Potency (EC50) and Efficacy (Emax)

Functional assays, typically measuring cAMP accumulation, provide two crucial parameters: potency (EC50), the concentration required to produce 50% of the maximal response, and intrinsic efficacy (Emax), the maximal response relative to a standard full agonist.

Table 2: this compound Functional Activity at Human β-Adrenergic Receptors

| Receptor Subtype | Potency (pEC50) | Intrinsic Efficacy (% of Isoprenaline's Max Response) |

|---|---|---|

| β1-Adrenergic | 6.2 | Very weak partial agonist (~16%) |

| β2-Adrenergic | 7.9 | High-efficacy partial agonist (~73%) |

| β3-Adrenergic | 6.5 | Full agonist (~113%) |

(Data synthesized from Battram et al., 2006)[10]

The data reveal a crucial aspect of this compound's profile. While it binds to β1-receptors with a certain affinity, its ability to activate them is extremely low (very weak partial agonism).[10] Conversely, it demonstrates high efficacy at the target β2-receptor.[10] Although it acts as a full agonist at the β3-receptor, its lower potency at this subtype, combined with the primary inhaled route of administration, minimizes systemic effects related to β3 activation.

Core Methodologies: Protocols for Assessing Selectivity

The trustworthiness of selectivity data hinges on robust and well-validated experimental protocols. What follows are detailed, step-by-step methodologies representative of the gold-standard assays used in the pharmacological characterization of β-agonists.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound at each β-adrenergic receptor subtype.

Objective: To calculate the binding affinity (Ki) of this compound for β1, β2, and β3-ARs.

Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound). The competitor's ability to displace the radioligand is measured, allowing for the calculation of its IC50, which is then converted to a Ki value.[11]

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for determining binding affinity (Ki).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 or CHO cells stably transfected to express a single human adrenergic receptor subtype (β1, β2, or β3).

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[12]

-

Homogenize the suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (~1,000 x g) to pellet nuclei and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (~40,000 x g) to pellet the cell membranes.[12]

-

Resuspend the membrane pellet in an appropriate buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[12][13]

-

-

Assay Execution:

-

In a 96-well plate, prepare triplicate wells for each condition.

-

Total Binding Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol, typically at its Kd concentration), and the membrane preparation.[11][12]

-

Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, the membrane preparation, and a saturating concentration of a non-selective antagonist (e.g., 10 µM propranolol) to block all specific binding.[11]

-

Competitor Wells: Add assay buffer, the radioligand, the membrane preparation, and serially diluted concentrations of this compound.

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.[12]

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11][13]

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific adherence.

-

Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.[12]

-

-

Data Analysis:

-

Calculate specific binding for each well by subtracting the average NSB counts from the total counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[13]

-

Protocol: cAMP Accumulation Functional Assay

This protocol is designed to determine the functional potency (EC50) and intrinsic efficacy (Emax) of this compound.

Objective: To quantify the dose-dependent production of cAMP following stimulation of β1, β2, and β3-ARs by this compound.

Principle: β-ARs are coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the level of receptor activation. This assay measures intracellular cAMP levels in whole cells expressing the receptor of interest in response to varying agonist concentrations.[14]

Workflow Diagram: cAMP Functional Assay

Caption: Workflow for determining functional potency (EC50).

Step-by-Step Methodology:

-

Cell Preparation:

-

Use stable clonal cell lines (e.g., CHO-K1) expressing a single human β-AR subtype.[15]

-

Seed the cells into 96- or 384-well assay plates and grow to near confluence.

-

-

Assay Execution:

-

On the day of the assay, aspirate the culture medium.

-

Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP. Pre-incubate for a short period.

-

Add serially diluted concentrations of this compound to the wells. Also include wells with a known full agonist (e.g., isoprenaline) to determine the maximum possible response, and wells with buffer only for the basal response.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

Detection:

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Measure cAMP levels using a sensitive detection technology. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[14]

-

Luciferase-based Biosensors (e.g., GloSensor™): Uses an engineered luciferase protein that contains a cAMP-binding domain. cAMP binding induces a conformational change that increases light output.[16][17]

-

-

-

Data Analysis:

-

Convert the raw signal (e.g., fluorescence ratio, luminescence) to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum response).

-

Normalize the Emax of this compound to the Emax of the full agonist isoprenaline to calculate its relative intrinsic efficacy.

-

Conclusion: Integrating Molecular Data with Clinical Reality

The in-depth pharmacological characterization of this compound provides a clear molecular rationale for its clinical profile. The combination of high binding affinity, potent functional activity, and high intrinsic efficacy at the β2-adrenergic receptor underpins its effectiveness as a rapid-onset, long-acting bronchodilator.[1][2][10] Crucially, its pronounced selectivity for the β2-AR over the β1-AR, demonstrated in both binding and functional assays, explains its favorable cardiovascular safety profile, a critical attribute for medications used in the long-term management of COPD.[1][2] The methodologies detailed herein represent the standard by which such critical selectivity data are generated, ensuring the development of safer and more effective targeted respiratory therapeutics.

References

- Dahl, R., Chung, K. F., Buhl, R., Magnussen, H., Nonikov, V., Jack, D., Bleasdale, P., & Owen, R. (2010). Efficacy of a new once-daily long-acting inhaled β2-agonist this compound versus twice-daily formoterol in COPD. Thorax, 65(6), 473–479. [Link]

- Kassack, M. U., & Kiselev, E. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

- Parravicini, C., Ranghino, G., Abbracchio, M. P., & Fantucci, P. (2008). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Cellular and Molecular Life Sciences, 65(14), 2265–2274. [Link]

- Beier, J., Chanez, P., Martinot, J. B., Schreurs, A. J., & Ostor, A. (2007). This compound: a new once daily long-acting beta2 adrenoceptor agonist.

- Parravicini, C., et al. (2008). Innovative functional cAMP assay for studying G protein-coupled receptors.

- Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

- Vedel, L., Bräuner-Osborne, H., & Mathiesen, J. M. (2015). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Journal of Biomolecular Screening. [Link]

- Giembycz, M. A., & Newton, R. (2006). Beyond the dogma: novel β2-adrenoceptor signalling in the airways.

- Barnes, P. J. (1995). Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells. Life Sciences, 56(11-12), 911-917. [Link]

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Wood, E. M., et al. (2017). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]

- Johnson, M. (2001). Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology, 107(5 Suppl), S187-S193. [Link]

- Minneman, K. P. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Methods in Molecular Biology. [Link]

- Pera, T., & Penn, R. B. (2005). Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. Current Opinion in Pharmacology, 5(3), 225-230. [Link]

- Billington, C. K., O'Driscoll, K. E., & Hall, I. P. (2018). M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors. Function, 1(1). [Link]

- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2012). β2-adrenoceptor agonists: current and future direction. British Journal of Pharmacology, 165(6), 1817–1849. [Link]

- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061. [Link]

- Geake, J. B., Dabscheck, E. J., & Hew, M. (2015). This compound, a once-daily beta2-agonist, versus twice-daily beta2-agonists or placebo for chronic obstructive pulmonary disease.

- Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors.

- Al-Shakliah, N. S., et al. (2022). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Scientific Reports. [Link]

- Cazzola, M., & Matera, M. G. (2014). This compound: a comprehensive review. International Journal of Chronic Obstructive Pulmonary Disease, 9, 785-797. [Link]

Sources

- 1. Long-acting β-adrenoceptor agonists in the management of COPD: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. ClinPGx [clinpgx.org]

- 8. Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Role of Lipid Rafts in Indacaterol's Long Duration of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) distinguished by its once-daily dosing regimen for the management of Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its 24-hour duration of action is a significant clinical advantage, the basis of which extends beyond simple receptor-ligand binding kinetics.[3][4] This technical guide elucidates the critical role of plasma membrane microdomains, specifically lipid rafts, in establishing and maintaining this compound's prolonged therapeutic effect. We will dissect the "lipid raft depot" hypothesis, which posits that this compound's high lipophilicity drives its partitioning into these specialized membrane regions, creating a localized reservoir that facilitates sustained receptor engagement. This guide provides a detailed overview of the underlying cell biology, the compelling experimental evidence, and the key methodologies used to investigate this phenomenon, offering a comprehensive resource for professionals in respiratory pharmacology and drug development.

The Canonical β2-Adrenergic Receptor Signaling Pathway